4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-15-25-22(13-30-15)18-3-2-4-19(11-18)26-24(28)17-7-9-20(10-8-17)29-12-23-27-21(14-31-23)16-5-6-16/h2-4,7-11,13-14,16H,5-6,12H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKAINIJPKTBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic molecule notable for its thiazole and oxadiazole moieties. These structural features are associated with a variety of biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it includes significant functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It could modulate receptors involved in signal transduction pathways.
- DNA Intercalation : Potentially disrupts DNA replication processes by intercalating into the DNA structure.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer types, including breast (MCF-7), lung (A549), and prostate (PC-3) cancers.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.1 |
| A549 | 21.5 |
| PC-3 | 28.7 |
These values indicate that the compound exhibits potent activity, with lower IC50 values suggesting higher efficacy against these cancer cells .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Broad-Spectrum Activity : It showed effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These results highlight its potential as an antimicrobial agent .
Case Studies
Several case studies have explored the therapeutic potential of similar compounds with thiazole and oxadiazole structures:
- Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited significant anticancer activity in vitro, emphasizing the importance of substituents on the thiazole ring for enhancing biological efficacy .
- Quorum Sensing Inhibition : Another study focused on thiazole-based compounds inhibiting quorum sensing in bacteria, suggesting a novel approach to combat bacterial infections without promoting resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzamide-thiazole derivatives:
Structural and Functional Insights
Thiazole Diversity: The target compound’s 4-cyclopropyl-thiazole substituent distinguishes it from analogs like AB4 (4-methyl-thiazole) and Filapixant (5-methyl-thiazole). Cyclopropyl groups are known to enhance metabolic stability by reducing oxidative degradation . In contrast, N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide () lacks a second thiazole ring, resulting in reduced binding avidity compared to the target compound’s dual-thiazole design .
Biological Activity :
- Compounds with dual thiazoles (e.g., Filapixant) exhibit receptor antagonism , while triazole-thiazole hybrids (e.g., AB4) show kinase inhibition . The target compound’s activity may align with these mechanisms.
- Compound 9c () demonstrates that bromine substitution on the thiazole ring improves enzyme inhibition, suggesting that halogenation could be a viable optimization strategy for the target compound .
Synthetic Approaches :
- The methoxy-thiazole linkage in the target compound may be synthesized via nucleophilic substitution, similar to the preparation of 4-((2-Phenylthiazol-4-yl)methoxy)benzaldehyde (), which uses potassium carbonate in DMF for ether bond formation .
- NaBH4-mediated reduction () and triazole-thione tautomerization () are alternative methods applicable to related benzamide-thiazole derivatives .
Critical Analysis of Evidence
- Similarity Scores : AB4’s similarity score of 0.500 () indicates moderate structural overlap with the target compound, but the absence of a cyclopropyl group may limit direct functional comparisons .
- Contradictions : While highlights anti-LSD1 activity in cyclopropyl-containing benzamides, these compounds lack the thiazole-methoxy motif, emphasizing the need for empirical validation of the target compound’s efficacy .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The compound’s structure decomposes into three primary fragments:
- Benzamide core (4-methoxy-substituted benzoyl chloride)
- Thiazole-methoxy bridge (4-cyclopropyl-1,3-thiazol-2-ylmethanol)
- N-Aryl substituent (3-(2-methyl-1,3-thiazol-4-yl)aniline)
Critical intermediates include 4-hydroxybenzamide precursors, cyclopropane-functionalized thiazoles, and cross-coupled aryl-thiazole systems. Patent US10174016B2 highlights analogous benzamide-thiazole hybrids synthesized via sequential coupling reactions, emphasizing the use of Mitsunobu conditions for ether linkages and palladium-catalyzed cross-couplings for aryl-thiazole bonds.
Synthetic Routes and Reaction Optimization
Fragment Synthesis
Benzamide Core Functionalization
4-Hydroxybenzoyl chloride is reacted with 3-(2-methyl-1,3-thiazol-4-yl)aniline in dichloromethane using triethylamine as a base, yielding N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide (75–82% yield). Alternative methods employ solid-phase synthesis with Wang resin-bound amines, as described in WO2016132378A2 for structurally related compounds.
Thiazole-Methoxy Bridge Preparation
4-Cyclopropyl-1,3-thiazol-2-ylmethanol is synthesized via cyclopropanation of 2-(chloromethyl)-4-iodo-1,3-thiazole using cyclopropane boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O). The hydroxyl group is then activated as a mesylate or tosylate for subsequent etherification.
Convergent Coupling Strategies
Etherification via Mitsunobu Reaction
The benzamide core’s phenolic oxygen is coupled with 4-cyclopropyl-1,3-thiazol-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature. This method achieves 68–74% yield but requires rigorous exclusion of moisture.
Alternative Alkylation Approaches
Direct alkylation using 2-(bromomethyl)-4-cyclopropyl-1,3-thiazole and potassium carbonate in dimethylformamide (DMF) at 60°C provides moderate yields (55–62%) but suffers from competing N-alkylation side reactions.
Reaction Condition Optimization
Purification and Analytical Characterization
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexanes, 1:3 → 1:1 gradient) resolves the target compound from unreacted aniline and thiazole intermediates. High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O + 0.1% TFA) confirms >98% purity.
Spectroscopic Validation
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 2.71 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.8 (C=O), 152.1 (thiazole C-2), 126.4–118.3 (Ar-C), 14.2 (cyclopropane CH₂) |
| HRMS (ESI+) | m/z 489.1201 [M+H]⁺ (calc. 489.1198) |
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
A pilot-scale process reported in WO2016132378A2 utilizes continuous flow reactors for the Mitsunobu etherification step, reducing reaction time from 12 h to 2 h and improving yield to 81%. Critical parameters include:
- Residence Time : 120 s
- Temperature : 25°C
- Catalyst Loading : 5 mol% DEAD
Challenges and Alternative Approaches
Cyclopropane Ring Stability
The 4-cyclopropyl group undergoes ring-opening under strongly acidic or basic conditions, necessitating neutral pH during workup. Patent US10174016B2 recommends buffered aqueous washes (pH 6.5–7.5) to preserve integrity.
Thiazole Reactivity
Competitive coordination of the thiazole nitrogen to palladium catalysts impedes Suzuki couplings. Ligand screening (e.g., SPhos vs. XPhos) identified BrettPhos as optimal for minimizing dehalogenation side reactions.
Q & A
Q. What are the common synthetic routes for preparing 4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide?
The synthesis typically involves multi-step reactions:
- Thiazole Ring Formation : Cyclopropyl-substituted thiazole can be synthesized via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under acidic/basic conditions (e.g., HCl or KOH) .
- Benzamide Linkage : Coupling the thiazole-methoxy intermediate with the 3-(2-methylthiazol-4-yl)aniline derivative using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous solvents like DMF or DCM .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the final product .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and linkage integrity, with DMSO-d6 or CDCl3 as solvents .
- Mass Spectrometry (HRMS) : To verify molecular weight and purity .
- Elemental Analysis : Combustion analysis (C, H, N, S) to validate stoichiometry .
- X-ray Crystallography : For resolving crystal structure and intermolecular interactions, if single crystals are obtained .
Q. What in vitro biological assays are suitable for initial screening of this compound’s activity?
- Anticancer Activity : Use the NCI-60 cell line panel to assess cytotoxicity and selectivity (e.g., melanoma, breast cancer models) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Fluorescence-based assays to evaluate interactions with targets like kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the benzamide linkage?
- Coupling Agent Selection : Replace EDCI with DCC/DMAP for sterically hindered amines, or use HATU for higher efficiency in polar aprotic solvents .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Solvent Choice : Anhydrous DMF or THF improves solubility of intermediates, while dichloromethane reduces byproduct formation .
Q. What computational strategies are effective for predicting molecular interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases or receptors. Focus on hydrogen bonding with the benzamide carbonyl and π-π stacking with thiazole rings .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes in physiological conditions .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and electronegativity to correlate structure with anticancer activity .
Q. How can contradictory biological activity data across studies be resolved?
- Dose-Response Curves : Re-evaluate IC values across multiple concentrations to identify non-linear effects .
- Cell Line Authentication : Ensure cell lines (e.g., MCF-7, HeLa) are contamination-free via STR profiling .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address false negatives from precipitation .
Q. What structural modifications enhance selectivity for cancer vs. non-cancerous cells?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to improve target affinity .
- Heterocycle Replacement : Replace cyclopropyl-thiazole with pyridine or triazole moieties to modulate lipophilicity and reduce off-target effects .
- Prodrug Design : Incorporate esterase-cleavable groups (e.g., acetyl) to enhance tumor-specific activation .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing thiazole intermediates?
- Stoichiometric Precision : Use Schlenk techniques for moisture-sensitive steps (e.g., Grignard reactions) .
- Reaction Monitoring : Track progress via TLC (silica gel, UV visualization) and NMR aliquots .
- Inert Atmosphere : Conduct reactions under N/Ar to prevent oxidation of thiol intermediates .
Q. How can metabolic stability be assessed for this compound?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Data Analysis and Reporting
Q. What statistical methods validate biological activity significance?
- ANOVA with Tukey’s Test : Compare mean IC values across triplicate experiments (p < 0.05 threshold) .
- Hill Slope Analysis : For dose-response data, use GraphPad Prism to distinguish allosteric vs. competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
